8-methylcubane-1-carboxylic acid

Medicinal Chemistry Bioisosterism Antimalarial

8-Methylcubane-1-carboxylic acid (CAS 57337-53-8) is a derivative of cubane, a highly strained, saturated, cage-like hydrocarbon (C₈H₈), functionalized with a methyl group at the 8-position and a carboxylic acid at the 1-position. The compound has a molecular weight of 162.18 g/mol and a molecular formula of C₁₀H₁₀O₂.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 57337-53-8
Cat. No. B6232511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methylcubane-1-carboxylic acid
CAS57337-53-8
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC12C3C4C1C5C2C3C45C(=O)O
InChIInChI=1S/C10H10O2/c1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(11)12/h2-7H,1H3,(H,11,12)
InChIKeyHJLFFJDTNNBBTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methylcubane-1-carboxylic acid (CAS 57337-53-8) for Bioisosteric R&D: A Cubane-Derived Building Block


8-Methylcubane-1-carboxylic acid (CAS 57337-53-8) is a derivative of cubane, a highly strained, saturated, cage-like hydrocarbon (C₈H₈), functionalized with a methyl group at the 8-position and a carboxylic acid at the 1-position [1]. The compound has a molecular weight of 162.18 g/mol and a molecular formula of C₁₀H₁₀O₂ . The core cubane scaffold is of significant interest in medicinal chemistry as a non-classical, three-dimensional bioisostere of a phenyl ring, offering a similar geometric footprint but with distinct sp³-hybridized character [2]. This compound serves as a versatile building block for creating complex analogs of phenyl-containing drugs and agrochemicals, leveraging the typical reactivity of its carboxylic acid group for amide coupling and other functionalizations [3].

Why 8-Methylcubane-1-carboxylic Acid Cannot Be Casually Replaced with Other Building Blocks


In drug discovery and materials science, substituting a planar phenyl ring with a three-dimensional (3D) bioisostere like cubane or bicyclo[1.1.1]pentane (BCP) can drastically alter physicochemical and pharmacokinetic properties, including solubility, metabolic stability, and potency [1]. While both cubane and BCP are saturated phenyl mimics, their distinct geometries, strain energies, and substitution patterns lead to non-interchangeable biological and chemical outcomes. For example, a cubane analog of an antimalarial compound demonstrated improved in vitro potency over its phenyl parent, but with a concurrent reduction in metabolic stability, a trade-off not observed with its BCP counterpart [2]. Therefore, the selection of 8-methylcubane-1-carboxylic acid over a phenyl, BCP, or other cubane derivative must be guided by specific, quantitative evidence of its performance in a given system to avoid failed syntheses or misleading structure-activity relationships.

Quantitative Differentiation of 8-Methylcubane-1-carboxylic Acid vs. Close Analogs: An Evidence Guide for Procurement


Cubane Bioisosteres Improve Antimalarial Potency vs. Parent Phenyl Compound

In a direct head-to-head study of an antimalarial series, the replacement of a phenyl ring with a cubane core led to an improvement in in vitro potency against the Plasmodium falciparum parasite [1]. While the data is for a specific cubane-containing analog (compound 19), it provides class-level evidence for the bioisosteric potential of the cubane scaffold. This improved potency, however, was associated with a reduction in metabolic stability, highlighting a key trade-off that differentiates it from other bioisosteres like bicyclo[1.1.1]pentane (BCP) [1].

Medicinal Chemistry Bioisosterism Antimalarial Plasmodium falciparum

Cubane Scaffold Maintains Bioisosterism in an Approved Antiparasitic Drug Template

A study exploring the scope of the cubane paradigm found that when the phenyl ring of the Chagas disease drug benznidazole was replaced with a cubane core, the resulting analog maintained bioisosterism, demonstrating comparable biological activity to the original drug [1]. This successful substitution was not universal; the same cubane replacement in the anticancer agent tamibarotene resulted in a loss of activity, underscoring the template-specific nature of bioisosterism [1].

Medicinal Chemistry Bioisosterism Antiparasitic Benznidazole Chagas Disease

Cubane Core Enables Metabolically Stable Drug Analogs

In a study demonstrating the synthesis of cubane-containing drug analogs, biological evaluation of the cubane version of the cystic fibrosis drug lumacaftor (dubbed 'Cuba-Lumacaftor') showed that it was metabolically stable in vitro [1]. This contrasts with the findings for the antimalarial series, indicating that the effect of cubane substitution on metabolic stability is highly context-dependent and can be favorable, offering a potential advantage over a labile phenyl ring [2].

Medicinal Chemistry Bioisosterism Pharmacokinetics Metabolic Stability

Cubane Enables Exploration of 1,3- and 1,2-Disubstitution Patterns for Ortho-/Meta-Benzene Mimicry

A major limitation of cubane and other bioisosteres has been the difficulty in accessing 1,2- and 1,3-disubstituted isomers, which are required to mimic ortho- and meta-substituted benzenes, respectively [1]. Recent research has disclosed expedient synthetic routes to these previously challenging isomers [1]. This breakthrough enables the synthesis of a full range of cubane isomers, which can be elaborated into drug candidates via newly developed copper-mediated cross-coupling protocols [1].

Medicinal Chemistry Synthetic Methodology Bioisosterism Scaffold Hopping

Primary Research & Industrial Applications for 8-Methylcubane-1-carboxylic Acid


Potency-Driven Optimization of Antimalarial and Antiparasitic Lead Series

Use 8-methylcubane-1-carboxylic acid as a core scaffold for synthesizing analogs of known antimalarial or antiparasitic agents containing a phenyl ring. As demonstrated by Tse et al., cubane replacement can lead to an improvement in in vitro potency against Plasmodium falciparum [1]. Houston et al. further showed that a cubane analog of the Chagas disease drug benznidazole maintains bioisosterism [2]. Procurement of this building block is justified for medicinal chemistry programs where enhancing target engagement and efficacy is the primary objective, and where metabolic stability can be subsequently optimized.

Pharmacokinetic Scaffold Hopping to Improve Metabolic Stability

Employ 8-methylcubane-1-carboxylic acid to synthesize analogs of drug candidates that suffer from poor metabolic stability due to a labile phenyl ring. Mennen et al. demonstrated that a cubane analog of lumacaftor (Cuba-Lumacaftor) is metabolically stable in vitro [3]. This application is most relevant when preliminary data suggests that oxidative metabolism of a phenyl ring is a primary clearance mechanism. The cubane scaffold offers a rigid, sp³-rich alternative that can potentially block metabolic soft spots while maintaining the necessary pharmacophore geometry.

Synthesis of Ortho- and Meta-Substituted Benzene Mimics for Diverse Lead Libraries

Leverage 8-methylcubane-1-carboxylic acid and the newly established synthetic routes to access 1,2- and 1,3-disubstituted cubane isomers [3]. These isomers are essential for mimicking ortho- and meta-substituted benzenes, respectively. This capability allows for comprehensive structure-activity relationship (SAR) exploration across all benzene substitution patterns, enabling the generation of more diverse and three-dimensional lead libraries that were previously inaccessible with cubane chemistry.

Development of Conformationally Restricted Ligands and Probes

Utilize the rigid, three-dimensional cubane core of 8-methylcubane-1-carboxylic acid to introduce conformational constraint into bioactive molecules or chemical probes. The cubane scaffold's unique geometry and defined vector angles between substituents (e.g., ~180° for 1,4-substitution) can lock a molecule into a specific, biologically relevant conformation, potentially enhancing binding affinity and selectivity for challenging protein targets compared to more flexible phenyl or BCP analogs. This is a valuable strategy in structure-based drug design and chemical biology.

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